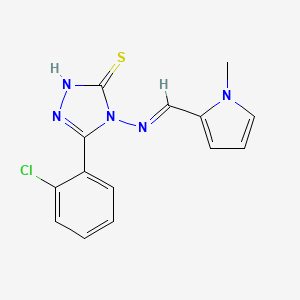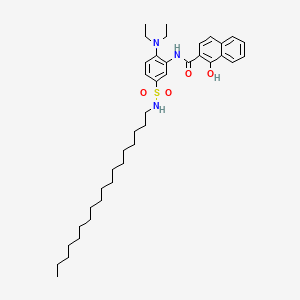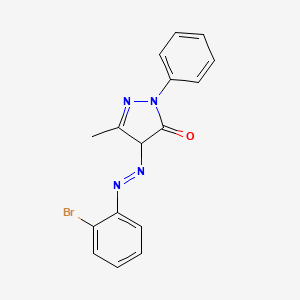![molecular formula C25H22N6O3 B12040944 4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-57-2](/img/structure/B12040944.png)
4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona es un complejo compuesto orgánico con la fórmula molecular C25H22N6O3 y un peso molecular de 454.492 . Este compuesto es parte de una colección de químicos raros y únicos utilizados en la investigación de descubrimiento temprano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona implica la reacción de 4-metoxi-benzaldehído con [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazina bajo condiciones específicas. La reacción típicamente requiere un solvente como etanol o metanol y se lleva a cabo a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, ya que se utiliza principalmente en entornos de investigación. El enfoque general implicaría ampliar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para cantidades más grandes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando diversos procesos bioquímicos . Los objetivos y vías moleculares exactos involucrados todavía están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- 4-metoxi-benzaldehído [3-metil-2,6-dioxo-7-(2-fenoxietil)-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona
- 4-etoxi-benzaldehído [3-metil-7-(4-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona
Singularidad
4-metoxi-benzaldehído [3-metil-7-(1-naftilmetil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]hidrazona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
478252-57-2 |
|---|---|
Fórmula molecular |
C25H22N6O3 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N6O3/c1-30-22-21(23(32)28-25(30)33)31(15-18-8-5-7-17-6-3-4-9-20(17)18)24(27-22)29-26-14-16-10-12-19(34-2)13-11-16/h3-14H,15H2,1-2H3,(H,27,29)(H,28,32,33)/b26-14+ |
Clave InChI |
MROHMVOUIWUZEM-VULFUBBASA-N |
SMILES isomérico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)

![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)


![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
